

Application Notes and Protocols: Recrystallization of Benzoic Acid

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Compound of Interest

Compound Name: 2-(o-Tolylcarbamoyl)benzoic acid

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Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. Benzoic acid, a colorless crystalline solid, is an ideal compound for demonstrating this technique due to its significant increase in solubility in water at higher temperatures.[1][2] These application notes provide a detailed protocol for the purification of benzoic acid by recrystallization from water, along with relevant solubility data and a procedural workflow.

Principle of Recrystallization

The principle of recrystallization is based on the fact that the solubility of most solids in a solvent increases with temperature. In this procedure, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. Any insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the cold solvent and are removed during the final filtration step.[3][4]

Data Presentation

The selection of an appropriate solvent is crucial for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility

at an elevated temperature.^{[5][6]} The following tables summarize the solubility of benzoic acid in various solvents.

Table 1: Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C)	Solubility (g/100 mL)
0	0.17 ^[1]
18	0.27 ^[1]
25	0.34 ^[1]
40	0.55 ^[1]
75	2.15 ^[1]
100	5.63 ^[1]

Table 2: Solubility of Benzoic Acid in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Acetone	20	54.2 ^[1]
Ethanol	-18	25.4 ^[1]
15	47.1 ^[1]	
23	55.9 ^[1]	
Methanol	-18	30.0 ^[1]
23	71.5 ^[1]	

Experimental Protocol

This protocol details the steps for the recrystallization of approximately 1.0 gram of impure benzoic acid using water as the solvent.

Materials and Equipment:

- Impure benzoic acid (approx. 1.0 g)
- Distilled water
- Erlenmeyer flasks (125 mL and 250 mL)
- Hot plate
- Graduated cylinder
- Glass stirring rod
- Buchner funnel and filter flask
- Filter paper
- Ice bath
- Spatula
- Watch glass
- Melting point apparatus

Procedure:

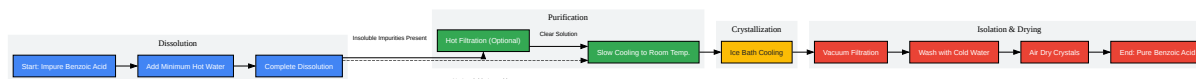
- Dissolution:
 - Weigh approximately 1.0 g of impure benzoic acid and transfer it to a 125 mL Erlenmeyer flask.[\[5\]](#)
 - Add approximately 20 mL of distilled water to the flask.[\[5\]](#)
 - Heat the mixture on a hot plate and bring it to a gentle boil while stirring.[\[5\]](#)
 - Continue to add small portions of hot distilled water until the benzoic acid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.[\[7\]](#)

- Hot Filtration (if necessary):
 - If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
 - Preheat a second Erlenmeyer flask and a funnel with a small amount of hot water.
 - Place a fluted filter paper in the funnel and quickly pour the hot benzoic acid solution through it to remove the insoluble impurities.[7]
- Cooling and Crystallization:
 - Remove the flask containing the clear benzoic acid solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][9]
 - Once the flask has reached room temperature, place it in an ice bath for approximately 15-20 minutes to maximize the crystallization of benzoic acid.[8]
- Crystal Collection:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold distilled water.
 - Turn on the vacuum and pour the cold slurry of benzoic acid crystals into the Buchner funnel.[5]
 - Use a small amount of ice-cold water to rinse any remaining crystals from the Erlenmeyer flask into the funnel.[8]
 - Wash the crystals in the funnel with a small portion of ice-cold water to remove any soluble impurities adhering to the crystal surfaces.[8]
- Drying:
 - Leave the vacuum on for a few minutes to draw air through the crystals and help them dry.[9]

- Transfer the purified benzoic acid crystals to a pre-weighed watch glass and allow them to air dry completely.[5]
- Analysis:
 - Once dry, weigh the purified benzoic acid to determine the percent recovery.
 - Measure the melting point of the purified benzoic acid. Pure benzoic acid has a melting point of 122 °C.[1][10] A sharp melting point close to the literature value indicates a high degree of purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the recrystallization of benzoic acid.



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Caption: Experimental workflow for benzoic acid recrystallization.

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- To cite this document: BenchChem. [Application Notes and Protocols: Recrystallization of Benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190199#recrystallization-procedure-for-purifying-benzoic-acid]

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